Hydrogen-Bond Donor Capacity: N–CHF2 (A = 0.085–0.126) vs. N–CH3, N–CF3, N–H (A ≈ 0)
The N-difluoromethyl group of the target compound provides a quantifiable hydrogen-bond donor (HBD) capacity, measured via Abraham's solute ¹H NMR analysis as A = 0.085–0.126 [1]. In contrast, the N–CH3, N–CF3, and N–H substituents on the corresponding pyrazole congeners exhibit negligible HBD acidity (A ≈ 0 for CH3 and CF3; N–H is a weaker donor and alters tautomerism). This places the CHF2 HBD strength on a scale comparable to thiophenol, aniline, and amine groups, but distinct from the stronger hydroxyl donor [2]. In a screening context where a target protein requires a lipophilic HBD contact, the N–CH3 and N–CF3 analogs will fail to engage this interaction entirely.
| Evidence Dimension | Hydrogen-bond donor acidity (Abraham's A parameter) |
|---|---|
| Target Compound Data | A = 0.085–0.126 (for the CHF2 group; compound-level value not independently measured) |
| Comparator Or Baseline | N–CH3 analog: A ≈ 0 (no HBD); N–CF3 analog: A ≈ 0 (no HBD); N–H analog: not directly comparable (different tautomeric state and lower lipophilicity) |
| Quantified Difference | ΔA ≥ 0.085 (CHF2 vs. CH3/CF3); the CHF2 group introduces HBD capacity entirely absent in the methyl and trifluoromethyl congeners |
| Conditions | Abraham's solute ¹H NMR method; values from Zafrani et al. J Med Chem 2017 for CHF2-substituted benzenes and heterocycles |
Why This Matters
For procurement decisions, this means that only the N–CHF2 congener can serve as both a lipophilic building block and a hydrogen-bond donor, making it essential for library designs targeting proteins with HBD-dependent binding pockets.
- [1] Zafrani Y, Yeffet D, Sod-Moriah G, Berliner A, Amir D, Marciano D, Gershonov E, Saphier S. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J Med Chem. 2017;60(2):797–804. Hydrogen bond acidity parameter A = 0.085–0.126. View Source
- [2] Scilit summary: Zafrani Y et al. The hydrogen bond acidity parameters A (0.085–0.126); CHF2 acts as HB donor on scale similar to thiophenol, aniline, and amine groups, but not hydroxyl. J Med Chem. 2017. View Source
